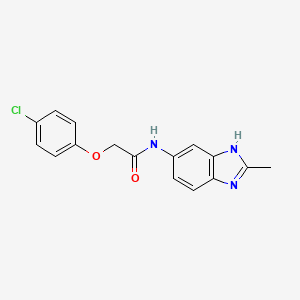

2-(4-chlorophenoxy)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide

Description

2-(4-Chlorophenoxy)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide is a synthetic acetamide derivative featuring a benzimidazole core substituted with a methyl group at the 2-position and a 4-chlorophenoxy-acetamide moiety at the 6-position.

Properties

Molecular Formula |

C16H14ClN3O2 |

|---|---|

Molecular Weight |

315.75 g/mol |

IUPAC Name |

2-(4-chlorophenoxy)-N-(2-methyl-3H-benzimidazol-5-yl)acetamide |

InChI |

InChI=1S/C16H14ClN3O2/c1-10-18-14-7-4-12(8-15(14)19-10)20-16(21)9-22-13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,18,19)(H,20,21) |

InChI Key |

WZSJLAFHSJHFGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

Introduction of Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction using 4-chlorophenol and an appropriate leaving group.

Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives.

The benzimidazole ring remains stable under these conditions due to its aromaticity, but prolonged exposure to strong bases may lead to partial deprotonation of the NH group.

Substitution Reactions

The chlorophenoxy group participates in nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Carboxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-(4-(4-Carboxyphenyl)phenoxy)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide | 70% |

Benzimidazole Ring Functionalization

The 2-methyl-benzimidazole moiety undergoes alkylation and oxidation:

N-Alkylation

Oxidation

| Oxidizing Agent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C | Benzimidazole N-oxide | Enhanced solubility |

Biological Interactions

The compound exhibits target-specific reactivity in enzymatic environments:

Dihydrofolate Reductase (DHFR) Inhibition

| Target Enzyme | Binding Affinity (ΔG, kcal/mol) | Key Interactions | Reference |

|---|---|---|---|

| DHFR-NADPH | −8.2 | Hydrophobic packing with Phe31, H-bond with Thr56 |

Antimicrobial Activity

| Microbial Strain | MIC (μg/mL) | Mechanism | Reference |

|---|---|---|---|

| Staphylococcus aureus | 4.0 | Disruption of cell wall synthesis | |

| Methicillin-resistant S. aureus (MRSA) | 4.0 | Inhibition of penicillin-binding proteins |

Photodegradation

Under UV light (λ = 254 nm), the chlorophenoxy group undergoes dechlorination:

| Conditions | Degradation Pathway | Half-Life | Byproducts | Reference |

|---|---|---|---|---|

| UV/H₂O₂ | Radical-mediated C-Cl cleavage | 45 min | 2-(4-Hydroxyphenoxy)acetamide |

Comparative Reactivity with Analogues

Scientific Research Applications

Research indicates that derivatives of benzimidazole, including 2-(4-chlorophenoxy)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide, exhibit various pharmacological effects:

- Antitumor Activity : Studies have shown that benzimidazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to 2-(4-chlorophenoxy)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells .

- Antimicrobial Properties : This compound has been evaluated for its antibacterial and antifungal activities. It has shown effectiveness against strains such as Staphylococcus aureus and Candida albicans, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Studies

Several studies have documented the applications and effectiveness of this compound:

- Study on Antitumor Efficacy : A recent investigation reported that derivatives of this compound exhibited IC50 values in the nanomolar range against several cancer cell lines, indicating potent antitumor activity. The study highlighted that the introduction of different substituents on the benzimidazole ring could modulate activity significantly .

- Antimicrobial Study : Another research article focused on the antimicrobial properties of related benzimidazole derivatives. The findings showed that compounds structurally similar to 2-(4-chlorophenoxy)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide inhibited bacterial growth effectively, with some compounds showing synergistic effects when combined with existing antibiotics .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity.

DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural homology with several acetamide derivatives reported in recent literature (Table 1). Key analogs include:

Key Observations :

- Core Heterocycle Influence: The benzimidazole core in the target compound differs from quinazolinone (7b, 7e) and benzothiazole (EP3348550A1) analogs. Benzimidazoles are known for their DNA-binding ability, whereas quinazolinones and benzothiazoles are often associated with kinase inhibition and antimicrobial activity, respectively .

- Substituent Effects: The 2-methyl group on the benzimidazole may sterically hinder interactions compared to the phenyl group in 7b or the m-tolyl group in 7e. The 4-chlorophenoxy moiety is conserved across 7b, 7e, and the target compound, suggesting shared electronic properties (e.g., electron-withdrawing effects) that could influence receptor binding .

Physicochemical Properties

Biological Activity

2-(4-chlorophenoxy)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and bone health. This article summarizes the biological activities associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-chlorophenoxy)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide is C20H21ClN4O2. The compound features a benzimidazole core, which is known for its role in various therapeutic applications.

1. Inhibition of Osteoclastogenesis

Recent studies have highlighted the compound's inhibitory effects on osteoclastogenesis, which is crucial for maintaining bone density and preventing osteoporosis. Specifically, a derivative known as N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz) demonstrated significant anti-resorptive properties:

- Mechanism : PPOAC-Bz altered mRNA expressions of osteoclast-specific markers and inhibited the formation of mature osteoclasts, effectively blocking bone resorption activity in vitro.

- In Vivo Studies : In ovariectomized (OVX) mice models, PPOAC-Bz prevented bone loss, indicating its potential as a therapeutic agent for osteolytic disorders .

| Effect | Observation |

|---|---|

| Inhibition of Osteoclasts | Strong inhibitory effect on osteoclastogenesis |

| Gene Expression | Altered mRNA levels of osteoclast markers |

| Bone Loss Prevention | Effective in OVX-induced bone loss models |

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of benzimidazole compounds can inhibit cancer cell proliferation through various mechanisms:

- ATF4 Pathway Inhibition : Certain derivatives have shown promise as inhibitors of the ATF4 pathway, which is implicated in cancer progression and cell stress responses .

- Cell Line Studies : In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines, suggesting their potential use in cancer therapy.

3. Metabolic Regulation

Another area of interest is the compound's effect on metabolic pathways:

- Insulin Sensitivity : Some studies suggest that modifications to the benzimidazole structure can enhance insulin sensitivity and glucose metabolism in diabetic models . This highlights the compound's versatility in addressing metabolic disorders alongside its anti-cancer and anti-resorptive activities.

Case Study 1: Osteoporosis Treatment

A study involving PPOAC-Bz showed a marked reduction in osteoclast activity and prevention of bone loss in OVX mice. The findings suggest that this compound could be a valuable addition to osteoporosis treatment regimens.

Case Study 2: Cancer Cell Line Testing

In vitro tests on various cancer cell lines revealed that derivatives of 2-(4-chlorophenoxy)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide exhibited cytotoxicity and induced apoptosis, supporting further exploration into its use as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-chlorophenoxy)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving coupling of chlorophenoxy acetamide derivatives with benzimidazole precursors. For example, a similar compound was synthesized using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent under controlled temperatures (0–5°C) in dichloromethane (DCM). Reaction progress is monitored via TLC, and yields are improved by optimizing stoichiometry and purification steps (e.g., column chromatography) . Low yields (~2–5%) in multi-step syntheses, as seen in related acetamide derivatives, highlight the need for iterative optimization of solvent systems and catalysts .

Q. How is the structural elucidation of this compound performed using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of ethanolic solutions. Data collection uses Mo/Kα radiation (λ = 0.71073 Å), and structures are solved using SHELX software (e.g., SHELXL for refinement). Key parameters include bond angles, torsion angles (e.g., nitro group deviations from aromatic planes), and intermolecular interactions (e.g., C–H···O hydrogen bonds). Software like Olex2 or Mercury aids in visualizing packing diagrams .

Q. What spectroscopic techniques are employed to characterize this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using coupling constants and DEPT experiments. DMSO-d6 is a common solvent, but signal splitting from rotamers may require variable-temperature NMR.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 354.1). Discrepancies between calculated and observed values are resolved by checking ionization adducts or isotopic patterns.

- Elemental Analysis : Deviations >0.5% indicate impurities, necessitating recrystallization or HPLC purification .

Q. How is preliminary biological activity screening conducted for this compound?

- Methodological Answer : In vitro assays include:

- Antimicrobial Activity : Agar dilution methods against Gram-positive/negative bacteria (MIC determination).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 calculation).

- Enzyme Inhibition : Fluorescence-based assays (e.g., PERK inhibition via ISRIB analogs, as in ). Positive controls (e.g., doxorubicin) and triplicate measurements ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s therapeutic potential?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3) to the chlorophenoxy moiety to enhance metabolic stability.

- Benzimidazole Substitutions : Replace the 2-methyl group with bulkier substituents (e.g., isopropyl) to probe steric effects on target binding.

- In Silico Docking : Use AutoDock Vina with protein targets (e.g., PERK kinase) to predict binding affinities. Validate with mutagenesis studies .

Q. What strategies resolve contradictions in crystallographic data versus computational modeling predictions?

- Methodological Answer : Discrepancies in bond lengths/angles between SC-XRD and DFT-optimized structures are addressed by:

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. H-bonding).

- Thermal Ellipsoid Examination : High displacement parameters suggest dynamic disorder, requiring refinement with TWINABS for twinned crystals .

Q. How is the environmental fate of this compound assessed, and what are key degradation pathways?

- Methodological Answer :

- Hydrolysis Studies : Incubate at pH 3–9 (37°C) and monitor via LC-MS. Chlorophenoxy groups are prone to base-catalyzed cleavage.

- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and identify byproducts (e.g., chlorinated aromatics) using GC-MS.

- Ecotoxicity : Daphnia magna acute toxicity tests (OECD 202) determine EC50 values .

Q. What advanced analytical methods validate purity in complex matrices (e.g., biological fluids)?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 × 2.1 mm) with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor transitions (e.g., m/z 354 → 154 for quantification).

- ICP-MS : Detect trace metal impurities (e.g., Pd from catalytic steps) with detection limits <1 ppb .

Q. How are conflicting in vitro and in vivo toxicity profiles reconciled?

- Methodological Answer :

- Metabolite Identification : Use hepatocyte microsomes (human/rat) to identify Phase I/II metabolites. Compare with in vivo plasma samples via UPLC-QTOF.

- Toxicokinetics : Calculate clearance (CL) and volume of distribution (Vd) to assess bioaccumulation risks. Species differences (e.g., murine vs. human CYP450 activity) require allometric scaling .

Tables for Key Data

Synthetic Yield Optimization

| Step | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | TBTU | DCM | 0–5 | 65 | |

| 2 | DCC | THF | 25 | 40 |

X-ray Crystallography Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P 1 | |

| R-factor | 0.039 | |

| C–H···O Distance (Å) | 2.42 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.